molecular formula C13H14ClNO3 B1336272 Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate CAS No. 61350-62-7

Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate

Cat. No.: B1336272
CAS No.: 61350-62-7
M. Wt: 267.71 g/mol
InChI Key: IBNYJZJSXDGJNG-UHFFFAOYSA-N
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Description

Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate is a versatile chemical compound with significant applications in various fields such as organic synthesis, drug discovery, and materials science. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a chlorocarbonyl group, making it a valuable intermediate in the synthesis of more complex molecules.

Scientific Research Applications

Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:

    Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Drug Discovery: The compound is used in the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of pyrrolidine compounds can vary depending on the specific compound and its target. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The pyrrolidine scaffold continues to be of great interest in drug discovery due to its versatility and the potential for structural diversity . Future research will likely continue to explore the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

The synthesis of Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate typically involves the reaction of 1-Pyrrolidinecarboxylic acid with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorocarbonyl derivative. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Reduction Reactions: The compound can be reduced to form 1-Pyrrolidinecarboxylic acid derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1-Pyrrolidinecarboxylic acid and benzyl alcohol.

Comparison with Similar Compounds

Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate can be compared with other similar compounds such as:

    1-Pyrrolidinecarboxylic acid, 2-(chloroacetyl)-, phenylmethyl ester: This compound has a similar structure but with a chloroacetyl group instead of a chlorocarbonyl group, leading to different reactivity and applications.

    1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, 1,1-dimethylethyl ester: This derivative has a tert-butyl ester group, which affects its solubility and stability.

Properties

IUPAC Name

benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNYJZJSXDGJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of compound 2.0 g of 1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 g, 4.01 mmol) in anhydrous dichloromethane (10 mL) was added dropwise thionyl chloride (0.573 g, 4.81 mmol) at 0° C. After the addition, the solution was stirred at room temperature overnight. Solvent was removed in vacuum to give benzyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.573 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Oxalyl chloride (1.21 mL, 14.0 mmol) was added dropwise (15 minutes) to a 0° C. solution of N-carbobenzyloxy-D,L-proline (2.50 g, 10.0 mmol), dimethylformamide (1 drop, cat.) and methylene chloride (anhydrous, 25 mL) under a nitrogen atmosphere. The mixture was removed from the ice-bath and stirred at ambient temperature for 1 h. The reaction mixture was concentrated to afford 2.63 g (98%) of 2-chlorocarbonyl-pyrrolidine-1-carboxylic acid benzyl ester as an orange oil. The product was used directly in subsequent steps.
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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